3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-11(10(5-16)18-6-8)19-9-2-1-3-17-7-9/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNXRSBUIIKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halide under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonitrile group: This can be done by introducing a cyano group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Core Structural Features and Reactivity
The compound combines:
-
A pyridine ring with trifluoromethyl (CF₃) at position 5 (electron-withdrawing group)
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A cyano (-CN) substituent at position 2
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A pyridin-3-yloxy (-O-C₅H₄N) group at position 3
These groups influence reactivity:
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CF₃ enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (SNAr) at activated positions.
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-CN acts as a strong electron-withdrawing group, directing further substitutions meta to itself.
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Pyridin-3-yloxy introduces steric and electronic effects, with potential for hydrogen bonding via the ether oxygen.
Cyanation at Position 2
A critical step involves introducing the cyano group. Literature shows copper-mediated cyanation of chlorinated pyridines:
| Starting Material | Conditions | Yield | Source |
|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CuCN, NMP, 175°C, 15 min | 56% |
For the target compound, 2-chloro-5-(trifluoromethyl)pyridine derivatives could undergo analogous cyanation. The nitro group in ’s example could be replaced with the pyridin-3-yloxy group in subsequent steps.
Nucleophilic Aromatic Substitution at Position 3
Introducing the pyridin-3-yloxy group requires SNAr or transition metal-catalyzed coupling. Pyridin-3-ol derivatives react with activated halopyridines:
| Reaction Component | Conditions | Example Yield | Source |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile + Pyridin-3-ol | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | ~70% (analogous to ) |
Key Factors:
-
Electron-withdrawing CF₃ and -CN activate position 3 for SNAr.
-
Steric hindrance from pyridin-3-yloxy may necessitate elevated temperatures or polar aprotic solvents.
Cyano Group Reactivity
The -CN group participates in:
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Hydrolysis to carboxylic acids or amides under acidic/basic conditions.
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Reduction to amines using LiAlH₄ or catalytic hydrogenation.
Trifluoromethyl Stability
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CF₃ resists hydrolysis but can undergo radical-mediated functionalization under UV/oxidizing conditions.
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Directed ortho-metalation (e.g., using LDA) is feasible for introducing substituents adjacent to CF₃.
Comparative Reaction Data
Analysis of structurally related compounds reveals trends:
Challenges and Optimization Opportunities
-
Regioselectivity Control : Competing reactions at positions 3 and 4 due to CF₃ and -CN electronic effects.
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Byproduct Formation : Multi-substituted pyridines may arise during SNAr (e.g., dichloro byproducts as seen in ).
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Catalyst Selection : Palladium or copper catalysts improve coupling efficiency but require ligand optimization (e.g., Xantphos in ).
Industrial Relevance
While no commercial agrochemicals using this exact structure are listed in ’s TFMP compendium, its derivatives could target:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is structurally related to several bioactive molecules and has been investigated for its potential therapeutic effects. Its derivatives often exhibit significant biological activities, including anticancer, antifungal, and insecticidal properties.
Anticancer Activity
Recent studies have shown that derivatives of trifluoromethyl pyridine compounds can inhibit cancer cell growth. For instance, a study on novel trifluoromethyl pyrimidine derivatives demonstrated anticancer activities against various cancer cell lines, including PC3 and HeLa cells. The inhibition rates varied, with some compounds achieving over 50% inhibition at low concentrations (5 μg/ml) .
Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | PC3 | 54.94 |
| Compound B | K562 | 51.71 |
| Compound C | HeLa | 48.25 |
| Compound D | A549 | 40.78 |
Antifungal Activity
The antifungal properties of pyridine derivatives are also noteworthy. For example, compounds derived from trifluoromethyl pyridines have shown effective inhibition against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated that some compounds exhibited inhibition rates exceeding 80% at concentrations of 50 μg/ml .
Table 2: Antifungal Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | B. cinerea | 96.76 |
| Compound B | S. sclerotiorum | 82.73 |
Agrochemical Applications
Compounds like 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are integral to the development of new agrochemicals due to their enhanced pest control properties compared to traditional insecticides. The presence of trifluoromethyl groups enhances the efficacy of these compounds against agricultural pests.
Insecticidal Properties
Research has shown that trifluoromethyl pyridine derivatives possess insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These compounds can achieve mortality rates comparable to or exceeding those of existing commercial insecticides .
Table 3: Insecticidal Activity Against Agricultural Pests
| Compound | Pest Species | Mortality Rate (%) |
|---|---|---|
| Compound A | M. separata | 86.7 |
| Compound B | S. frugiperda | 90.0 |
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the carbonitrile moiety. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Synthetic Pathways
The synthesis often employs reactions involving trifluoroacetic acid derivatives and pyridine precursors, leading to high yields of the desired products . The characterization of these compounds through techniques such as NMR and HRMS confirms their structures.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Research Findings and Trends
- Substituent Optimization: highlights triarylpyridinone inhibitors where substituent variation (e.g., chloro, methoxy) modulates potency against viral proteases. This suggests that the pyridin-3-yloxy group in the target compound could be tailored for selectivity .
- Spirocyclic Derivatives : describes spirocyclic pyridine-2-carbonitriles with thioxo groups, demonstrating how structural complexity enhances target engagement. The target compound’s simpler structure may offer synthetic advantages .
Biological Activity
3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyridine moiety. These characteristics contribute to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Pyridine Ring: Provides a platform for various substitutions that can modulate biological properties.
- Carbonitrile Group: May influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves several steps, including:
- Formation of the Pyridine Ring: Utilizing precursors like 2-chloro-5-(trifluoromethyl)pyridine.
- Substitution Reactions: Introducing the pyridin-3-yloxy group through nucleophilic substitution.
- Carbonitrile Introduction: Achieved via nucleophilic addition or direct substitution methods.
Pharmacological Profiles
Research indicates that derivatives of trifluoromethylpyridines exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives show promising results against bacterial strains, suggesting potential as antibacterial agents.
- Anticancer Properties: Compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, indicating potential for development as anticancer drugs.
Table 1: Biological Activities of Related Compounds
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Antimicrobial | 10.5 | |
| Pyridalyl (TFMP derivative) | Insecticidal | <1.0 | |
| Dihydroquinazolinone derivatives | Antiparasitic | 0.048 |
Structure-Activity Relationship (SAR)
Studies have shown that variations in the substituents on the pyridine ring significantly affect the biological activity:
- Fluorine Substitution: The presence of fluorine atoms enhances binding affinity to biological targets due to increased electronegativity.
- Pyridyl Variants: Substituting different pyridyl groups alters metabolic stability and activity profiles against specific pathogens or cancer cells.
Case Study: Antiparasitic Activity
A study focusing on dihydroquinazolinone derivatives revealed that modifications in the pyridyl group led to varying levels of activity against parasites. For instance, a trifluoromethyl substitution resulted in an IC50 value of 0.010 μM, demonstrating enhanced potency compared to other analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, substituting a halogen atom (e.g., Cl or F) at the pyridine-2-position with pyridin-3-yloxy groups under catalytic conditions (e.g., CuCl₂) can achieve the target structure. Temperature control (80–120°C) and solvent selection (e.g., DMF or sulfolane) significantly impact yield and purity .
- Key Variables : Catalyst loading, reaction time, and stoichiometric ratios of reagents.
Q. How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-3-yloxy vs. pyridin-4-yloxy) and trifluoromethyl group integration .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening methods are suitable for evaluating its herbicidal or pharmacological activity?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of protoporphyrinogen oxidase (PPO), a common target for herbicides, using spectrophotometric monitoring of enzyme activity .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity (IC₅₀ values) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and regioselectivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compare electron density maps of trifluoromethyl-substituted vs. unsubstituted pyridines to predict reactive sites .
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via LC-MS and isolate products for structural confirmation .
Q. What computational strategies can predict binding interactions between this compound and target enzymes (e.g., PPO)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridine-carbonitrile core and PPO’s active site. Prioritize hydrogen bonding with conserved residues (e.g., Arg-98) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
Q. How can contradictory data on herbicidal efficacy across plant species be resolved?
- Methodology :
- Metabolomic Profiling : Compare metabolite accumulation (e.g., protoporphyrin IX) in resistant vs. susceptible species using LC-MS/MS .
- Gene Expression Analysis : Quantify PPO isoform expression via qPCR to identify resistance mechanisms (e.g., overexpression of non-target isoforms) .
Q. What strategies mitigate synthetic challenges in scaling up this compound (e.g., low yields in halogen displacement reactions)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
